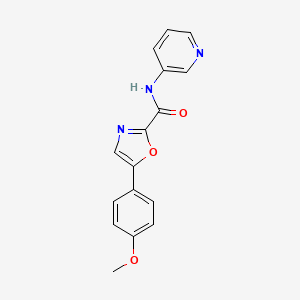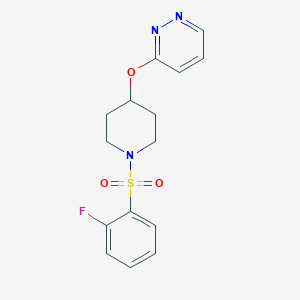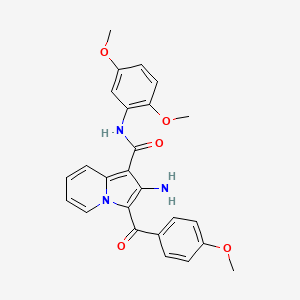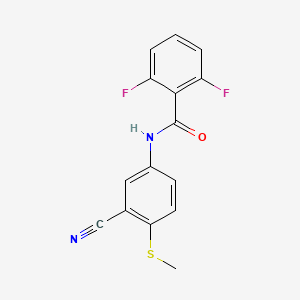
5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MO-1" and has been extensively studied for its biochemical and physiological effects.
作用機序
The exact mechanism of action of MO-1 is not fully understood. However, it is believed that the compound binds to metal ions, such as copper, and forms a complex that can interact with biological molecules. This interaction may lead to changes in cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
MO-1 has been shown to have a variety of biochemical and physiological effects. In addition to its potential anti-cancer properties, MO-1 has been shown to have antioxidant activity. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. MO-1 has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of Alzheimer's disease.
実験室実験の利点と制限
One of the primary advantages of MO-1 is its selectivity for copper ions. This makes it a useful tool for detecting copper in biological samples. Additionally, MO-1 has been shown to have low toxicity, making it a promising candidate for further research. However, one of the limitations of MO-1 is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
将来の方向性
There are several future directions for research on MO-1. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of MO-1 and to evaluate its efficacy in vivo. Additionally, MO-1 may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Further research is needed to evaluate the safety and efficacy of MO-1 in animal models. Finally, MO-1 may have potential applications in the field of materials science, particularly in the development of fluorescent sensors for metal ions.
合成法
The synthesis of MO-1 involves the reaction of 4-methoxyphenylhydrazine with ethyl 2-chloroacetate to form ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate. This intermediate is then reacted with 3-pyridinecarboxylic acid to form 5-(4-methoxyphenyl)-N-(pyridin-3-yl)oxazole-2-carboxamide. The overall yield of this reaction is approximately 60%.
科学的研究の応用
MO-1 has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a fluorescent probe for the detection of metal ions. MO-1 has been shown to selectively bind to copper ions, making it a useful tool for detecting copper in biological samples. Additionally, MO-1 has been studied for its potential use as an anti-cancer agent. It has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research.
特性
IUPAC Name |
5-(4-methoxyphenyl)-N-pyridin-3-yl-1,3-oxazole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-21-13-6-4-11(5-7-13)14-10-18-16(22-14)15(20)19-12-3-2-8-17-9-12/h2-10H,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWZNFFQGGXXSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)


![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)
![(2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2413158.png)

![N-[5-(4-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2413161.png)
![(Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413162.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-[(4-methylphenyl)amino]piperidin-1-yl}acetamide](/img/structure/B2413164.png)
![1-benzyl-N-(3-isopropoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2413165.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2413166.png)
![N-(4-acetamidophenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2413170.png)

